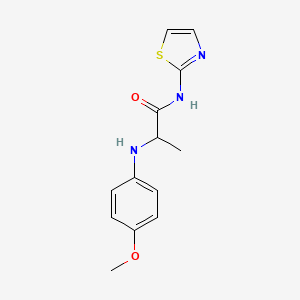

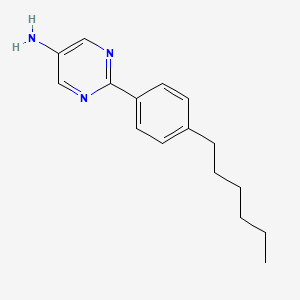

5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole derivatives typically involves the cyclodehydration of diacylhydrazines or the reaction of appropriate hydrazides with carbon disulfide in the presence of base to form the corresponding 1,3,4-oxadiazole. Methods vary based on the desired substitutions on the oxadiazole ring. For example, the synthesis can be achieved through the iodination of corresponding zinc reagents of bromodifluoromethyl-phenyl-oxadiazoles, followed by reactions with various unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature (Yang et al., 2007).

Molecular Structure Analysis

1,3,4-Oxadiazoles, including this compound, exhibit interesting molecular structures characterized by their heterocyclic rings. The geometry, electronic structure, and potential sites for electrophilic and nucleophilic attacks can be analyzed using Density Functional Theory (DFT). These analyses reveal the compound's kinetic stability and reactive sites, primarily centered around the nitrogen atoms of the oxadiazole ring. Such insights are crucial for understanding the compound's reactivity and designing derivatives with tailored properties (Dhonnar et al., 2021).

科学的研究の応用

Radioiodination and Prosthetic Groups

Oxadiazoles have been studied for their potential in radioiodination, serving as prosthetic groups for indirect iodination of carbonyl compounds. This application is significant in the development of radiopharmaceuticals for diagnostic imaging and therapy (Heindel et al., 1985).

Fluorescent Chemosensors

Research on oxadiazole derivatives has shown their effectiveness as fluorescent chemosensors, particularly for detecting fluoride ions. This application is crucial for environmental monitoring and analytical chemistry (Zhou et al., 2005).

Anticancer Activity

Some oxadiazoles have been identified as apoptosis inducers with potential anticancer activity. These compounds have shown activity against breast and colorectal cancer cell lines, presenting a promising avenue for cancer treatment development (Zhang et al., 2005).

Antimicrobial and Hemolytic Activity

Oxadiazole derivatives have been evaluated for their antimicrobial and hemolytic activities, revealing potential for the development of new antimicrobial agents with reduced toxicity (Gul et al., 2017).

Electron Transport and Exciton Blocking in OLEDs

Oxadiazoles have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs), contributing to enhanced performance and efficiency of electronic displays (Shih et al., 2015).

Liquid Crystalline Properties

The synthesis and study of liquid crystalline properties of oxadiazole-based compounds have provided insights into the development of materials for advanced display technologies (Zhu et al., 2009).

Toxicity Assessment and Pharmacological Evaluation

Oxadiazoles have been subjected to computational and pharmacological evaluation for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting their potential in drug development (Faheem, 2018).

特性

IUPAC Name |

5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYODFASOKWLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)